Lipophilicity (XLogP3) Moderately Elevated Relative to the Unsubstituted Parent but Lower Than the Des-Amino Analog
The target compound (XLogP3 = 3.4) is more lipophilic than 5-amino-2-phenoxybenzonitrile (XLogP3 = 2.5) by 0.9 log units due to the trifluoromethyl substituent, yet significantly less lipophilic than 4-[4-(trifluoromethyl)phenoxy]benzonitrile (XLogP3 = 4.1), which lacks the amino group [1][2][3]. This intermediate value places the compound in a favorable range for oral bioavailability (Lipinski's Rule of Five recommends XLogP ≤ 5) while offering improved membrane penetration relative to the unsubstituted parent [4].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | 5-Amino-2-phenoxybenzonitrile (XLogP3 = 2.5); 4-[4-(trifluoromethyl)phenoxy]benzonitrile (XLogP3 = 4.1) |
| Quantified Difference | Δ 0.9 (more lipophilic than unsubstituted parent); Δ -0.7 (less lipophilic than des-amino analog) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
For medicinal chemistry programs requiring balanced permeability and aqueous solubility, the intermediate lipophilicity of the target compound offers a differentiated starting point that neither the unsubstituted parent nor the des-amino version can provide without further synthetic modification.
- [1] PubChem Compound Summary for CID 54595807, 5-Amino-2-[4-(trifluoromethyl)phenoxy]benzonitrile. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/54595807 (accessed 2026-04-28). View Source
- [2] PubChem Compound Summary for CID 21942386, 5-Amino-2-phenoxybenzonitrile. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/21942386 (accessed 2026-04-28). View Source
- [3] PubChem Compound Summary for CID 12164493, 4-(4-(Trifluoromethyl)phenoxy)benzonitrile. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/12164493 (accessed 2026-04-28). View Source
- [4] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3-26. View Source
